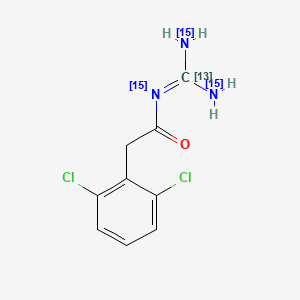

Guanfacine-13C, 15N3

Overview

Description

Guanfacine-13C,15N3 is a labeled form of guanfacine, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. Guanfacine itself is an orally active noradrenergic alpha-2A adrenergic receptor agonist, known for its high selectivity towards the alpha-2A receptor subtype. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension .

Scientific Research Applications

Guanfacine-13C,15N3 is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and tracking in various studies. Some key applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of guanfacine.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of guanfacine.

Medicine: Utilized in research on ADHD and hypertension to understand the drug’s mechanism of action and efficacy.

Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

Target of Action

Guanfacine-13C, 15N3 is a labeled version of Guanfacine, an orally active noradrenergic α2A agonist . It has a high selectivity for the α2A receptor subtype . The primary targets of Guanfacine are the α2A-adrenergic receptors . It also binds to the imidazoline receptor 1 .

Mode of Action

Guanfacine acts as a selective α2A adrenergic receptor agonist . It binds to these receptors and inhibits the production of cAMP, leading to the closure of HCN channels . This enhances the effectiveness of the signal of the pyramidal neurons of the prefrontal cortex (PFC), thus improving working memory and attention .

Biochemical Pathways

The primary biochemical pathway affected by Guanfacine is the noradrenergic pathway. By acting on the α2A-adrenergic receptors, Guanfacine reduces the effects of the sympathetic nervous system on the heart and circulatory system .

Result of Action

Guanfacine’s action results in lowered blood pressure and sedation . It also improves spatial working memory deficits . Formulations containing Guanfacine are used in the treatment of high blood pressure and attention deficit hyperactivity disorder (ADHD) .

Future Directions

Biochemical Analysis

Biochemical Properties

Guanfacine-13C, 15N3 interacts with α2-adrenergic receptors (α2-ARs), specifically the α2A subtype . It has K i values of 93, 1,380, and 3,890 nM for α2A-, α2B-, and α2C-ARs, respectively, in a radioligand binding assay . It also binds to the imidazoline receptor 1 .

Cellular Effects

This compound, like Guanfacine, binds to adrenergic receptors in the central nervous system . It lowers blood pressure in hypertensive rats in a dose-dependent manner . It also improves spatial working memory deficits induced by hypobaric hypoxia in rats .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with α2-adrenergic receptors and imidazoline receptor 1 . It acts as an agonist, activating these receptors and influencing downstream signaling pathways .

Temporal Effects in Laboratory Settings

It is known that Guanfacine has a long half-life, suggesting that this compound may also exhibit stability over time .

Dosage Effects in Animal Models

In animal models, this compound has been shown to lower blood pressure in hypertensive rats in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported.

Metabolic Pathways

Guanfacine is known to undergo hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4 .

Transport and Distribution

Guanfacine is known to cross the blood-brain barrier, suggesting that this compound may also be distributed in the brain .

Subcellular Localization

Given its interaction with adrenergic receptors, it is likely to be found in areas of the cell where these receptors are located, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanfacine-13C,15N3 involves the incorporation of stable isotopes carbon-13 and nitrogen-15 into the guanfacine molecule. The process typically starts with the preparation of isotopically labeled precursors, followed by their incorporation into the guanfacine structure through a series of chemical reactions. The exact synthetic route and reaction conditions can vary, but generally involve steps such as halogenation, amination, and acylation .

Industrial Production Methods: Industrial production of Guanfacine-13C,15N3 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the isotopically labeled compound .

Chemical Reactions Analysis

Types of Reactions: Guanfacine-13C,15N3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert Guanfacine-13C,15N3 into reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Clonidine: Another alpha-2 adrenergic receptor agonist used in the treatment of hypertension and ADHD.

Dexmedetomidine: A selective alpha-2 adrenergic receptor agonist used as a sedative and analgesic.

Tizanidine: An alpha-2 adrenergic receptor agonist used as a muscle relaxant.

Uniqueness: Guanfacine-13C,15N3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name |

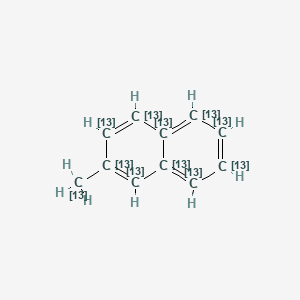

N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i9+1,12+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJOMKTZOLKMBF-DATIIYMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675628 | |

| Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189924-28-4 | |

| Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of Guanfacine-13C, 15N3 in the presented research?

A1: this compound serves as an internal standard (IS) in a newly developed high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method for quantifying Guanfacine in human plasma []. This method is crucial for bioequivalence and pharmacokinetic studies of Guanfacine.

Q2: Why is this compound chosen as the internal standard instead of other compounds?

A2: The article highlights that using this compound as the IS eliminates the issue of ion suppression in the plasma matrix, a common challenge in mass spectrometry analysis []. This stable isotope-labeled version of Guanfacine allows for accurate and reliable quantification of the drug in biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)

![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)